molecular formula C25H25N3OS B15189350 2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol CAS No. 86758-96-5

2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B15189350
CAS No.: 86758-96-5
M. Wt: 415.6 g/mol
InChI Key: OIOOXNHJMSHULR-NLRVBDNBSA-N
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Description

2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound that belongs to the class of dibenzothiepin derivatives This compound is characterized by its unique structure, which includes a dibenzothiepin core, a piperazine ring, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the preparation of the dibenzothiepin core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the phenolic group is added via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)amino)ethanol
  • 1-(2,7-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine

Uniqueness

2-(((4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its dibenzothiepin core, coupled with the piperazine and phenolic groups, allows for versatile chemical reactivity and potential therapeutic applications.

Properties

CAS No.

86758-96-5

Molecular Formula

C25H25N3OS

Molecular Weight

415.6 g/mol

IUPAC Name

2-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C25H25N3OS/c29-23-10-4-1-8-20(23)18-26-28-15-13-27(14-16-28)22-17-19-7-2-5-11-24(19)30-25-12-6-3-9-21(22)25/h1-12,18,22,29H,13-17H2/b26-18+

InChI Key

OIOOXNHJMSHULR-NLRVBDNBSA-N

Isomeric SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)/N=C/C5=CC=CC=C5O

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)N=CC5=CC=CC=C5O

Origin of Product

United States

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